
1,4-Thiazepan-5-one
Overview
Description
1,4-Thiazepan-5-one is a heterocyclic compound with the molecular formula C₅H₉NOS. It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, with a ketone functional group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Thiazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of N-terminal cysteine residues with cyclopropenone reagents. This reaction occurs under mild, biocompatible conditions and results in the formation of a stable this compound linkage . Another method involves the solid-phase peptide synthesis (SPPS) route, which delivers the compound through a cascade of cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of SPPS and cyclopropenone reagents offers a promising pathway for industrial synthesis due to their efficiency and compatibility with various reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Thiazepan-5-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted thiazepanones depending on the nucleophile used.
Scientific Research Applications
1,4-Thiazepan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,4-thiazepan-5-one involves its ability to form stable linkages with biological molecules, particularly proteins. The compound reacts selectively with the 1,2-aminothiol groups of N-terminal cysteine residues, forming a stable thiazepanone linkage . This selective reactivity is due to the unique electronic and steric properties of the cyclopropenone reagents used in its synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1,4-thiazepan-5-one: Similar in structure but lacks the ketone functional group.
Hexahydro-1,4-thiazepine hydrochloride: Contains a fully saturated ring without the ketone group.
1-Methyl-1,5,6,7-tetrahydroindazol-4-one: Contains a different heterocyclic ring system with a nitrogen atom.
Uniqueness
1,4-Thiazepan-5-one is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms, along with a ketone functional group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
1,4-thiazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWZZKYXPWDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301568 | |
| Record name | 1,4-thiazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-98-2 | |
| Record name | 2896-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-thiazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-thiazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 1,4-Thiazepan-5-one contribute to protein modification?
A1: The research highlights a novel method for protein modification utilizing cyclopropenone (CPO) reagents. These reagents react selectively with the 1,2-aminothiol group found specifically at the N-terminal cysteine residues of peptides and proteins []. This reaction forms a stable this compound linkage, effectively conjugating the CPO reagent to the protein. This approach is particularly valuable as it allows for targeted modification even in the presence of other reactive side chains, including internal cysteine residues, which are common in proteins [].
Q2: What are the advantages of using CPO reagents for protein conjugation compared to traditional methods?
A2: CPO reagents offer several advantages for protein modification. Firstly, they exhibit high selectivity for N-terminal cysteine residues over internal cysteine residues, a feature not easily achieved with traditional cysteine-modifying reagents []. This selectivity allows for precise control over the modification site, which is crucial for developing well-defined bioconjugates. Secondly, the reaction proceeds under mild, biocompatible conditions, minimizing the risk of protein denaturation or unwanted side reactions []. Lastly, the compatibility of CPO reagents with reducing agents like dithiothreitol (DTT) makes them particularly useful for working with proteins prone to dimerization [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


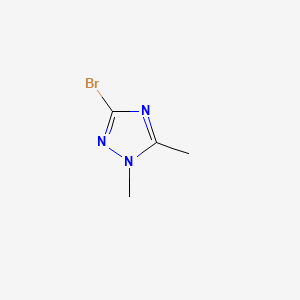
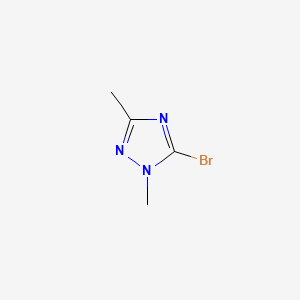
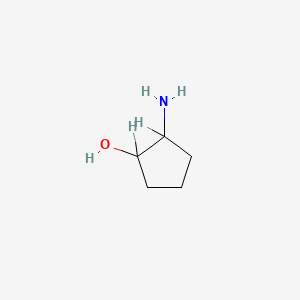
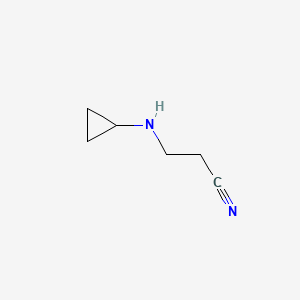
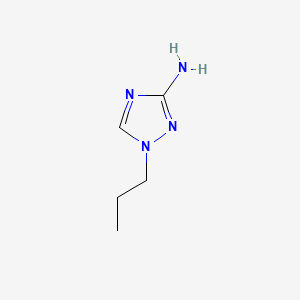
![2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1267069.png)
![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

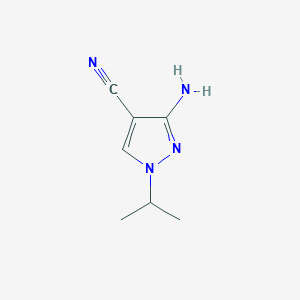
![4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione](/img/structure/B1267075.png)
![3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B1267076.png)
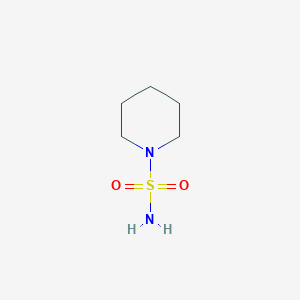
![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)
